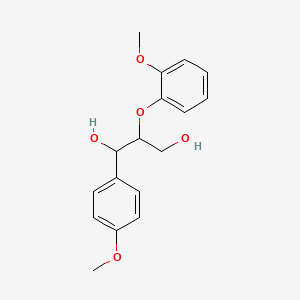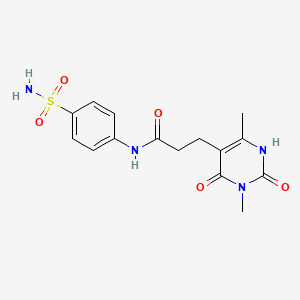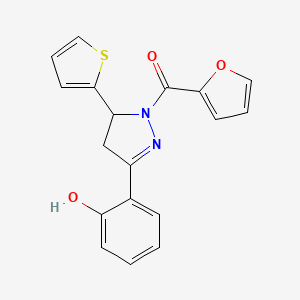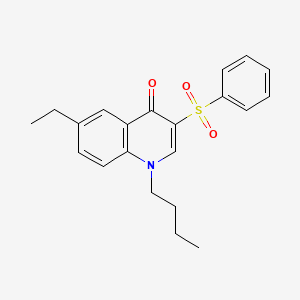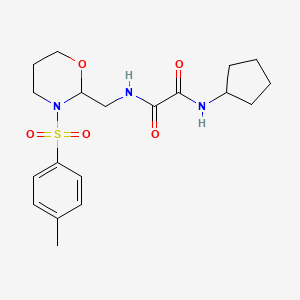
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as CPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CPO is a cyclic amide that belongs to the family of oxalamides, which are known for their biological activities such as antifungal, antibacterial, and antitumor properties.
作用机制
Target of Action
The primary target of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, a fundamental step in protein biosynthesis.
Mode of Action
It is believed to interact with its target, methionine aminopeptidase, and inhibit its function . This inhibition could lead to disruption in protein synthesis, affecting the growth and survival of cells.
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein synthesis. By inhibiting Methionine aminopeptidase, the compound disrupts the maturation of nascent proteins, which could have downstream effects on various cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibition of Methionine aminopeptidase. This could lead to a disruption in protein synthesis, affecting cellular growth and survival .
实验室实验的优点和局限性
One of the advantages of using N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Conclusion
In conclusion, this compound, or this compound, is a promising compound with potential applications in drug development. Its simple synthesis method, stability, and biological activities make it an attractive candidate for further study. While there is still much to learn about the mechanism of action and potential applications of this compound, its future looks bright in the field of medicinal chemistry.
合成方法
The synthesis of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction between cyclopentylamine and 3-tosyl-1,3-oxazinan-2-ylmethyl isocyanate. The reaction is carried out in a solvent such as dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the reaction is around 60%, making it a feasible method for the synthesis of this compound.
科学研究应用
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-14-7-9-16(10-8-14)28(25,26)22-11-4-12-27-17(22)13-20-18(23)19(24)21-15-5-2-3-6-15/h7-10,15,17H,2-6,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWFHIWITRQCAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

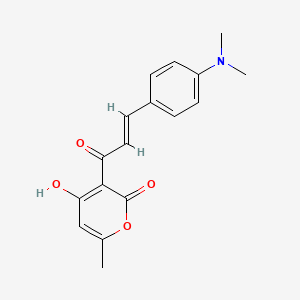

![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)
![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)
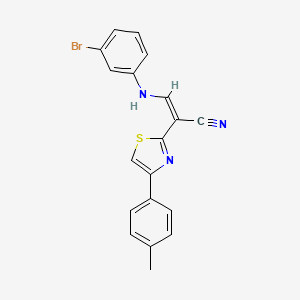
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)
![2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2391512.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)
